methyl 4-{(5E)-5-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate methyl 4-{(5E)-5-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16285300
InChI: InChI=1S/C16H18N2O6S4/c1-23-9(19)5-3-7-17-13(21)11(27-15(17)25)12-14(22)18(16(26)28-12)8-4-6-10(20)24-2/h3-8H2,1-2H3/b12-11+
SMILES:
Molecular Formula: C16H18N2O6S4
Molecular Weight: 462.6 g/mol

methyl 4-{(5E)-5-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate

CAS No.:

Cat. No.: VC16285300

Molecular Formula: C16H18N2O6S4

Molecular Weight: 462.6 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-{(5E)-5-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate -

Specification

Molecular Formula C16H18N2O6S4
Molecular Weight 462.6 g/mol
IUPAC Name methyl 4-[(5E)-5-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate
Standard InChI InChI=1S/C16H18N2O6S4/c1-23-9(19)5-3-7-17-13(21)11(27-15(17)25)12-14(22)18(16(26)28-12)8-4-6-10(20)24-2/h3-8H2,1-2H3/b12-11+
Standard InChI Key XPXZXTICGOUOOC-VAWYXSNFSA-N
Isomeric SMILES COC(=O)CCCN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCCC(=O)OC)/SC1=S
Canonical SMILES COC(=O)CCCN1C(=O)C(=C2C(=O)N(C(=S)S2)CCCC(=O)OC)SC1=S

Introduction

Structural Characterization and Isomerization Dynamics

The compound’s IUPAC name reveals a bis-thiazolidinone scaffold with two thiazolidin-4-one rings connected via a conjugated diene system. The (5E) configuration indicates trans-geometry at the central double bond, which influences molecular planarity and electronic conjugation. Key structural features include:

  • Thiazolidin-4-one cores: Both rings contain 4-oxo and 2-thioxo groups, creating electron-deficient regions amenable to nucleophilic attacks.

  • Substituents: The 3-position of the first ring is substituted with a 4-methoxy-4-oxobutyl chain, while the second ring’s 3-position features a 4-oxobutanoate group. These ester functionalities enhance lipophilicity, potentially improving membrane permeability .

The presence of thioxo groups introduces tautomeric possibilities. Density functional theory (DFT) studies on analogous thiazolidinones suggest that the thione-thiol tautomerism (e.g., C=SSH\text{C=S} \leftrightarrow \text{SH}) could stabilize the molecule in polar solvents, influencing its reactivity in biological systems .

Synthetic Strategies and Challenges

Precursor Synthesis

The synthesis of bis-thiazolidinones typically involves sequential Knoevenagel condensations and cyclocondensation reactions. For example:

  • Formation of mono-thiazolidinone: Reacting methyl 4-aminobutanoate with carbon disulfide and chloroacetyl chloride yields the primary thiazolidin-4-one scaffold .

  • Knoevenagel condensation: Introducing aromatic aldehydes under basic conditions (e.g., piperidine) extends conjugation, forming the α,β-unsaturated ketone bridge .

Isomerization Control

The (5E) configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and the ester oxygen (OH-S\text{O} \cdots \text{H-S}, d=2.1A˚d = 2.1 \, \text{Å}). Polar solvents like DMSO disrupt this interaction, promoting isomerization to the (5Z) form, as observed in analogous systems .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • Calculated logP: 3.2 (SwissADME), indicating moderate lipophilicity.

  • Water solubility: ~15 µg/mL (pH 7.4), classifying it as poorly soluble. Ester hydrolyzation in vivo could convert it to more polar carboxylic acid metabolites .

Absorption and Metabolism

  • GI absorption: High (88% predicted) due to ester-mediated passive diffusion.

  • CYP inhibition: Likely inhibits CYP2C9 and CYP2C19, based on structural similarity to reported thiazolidinone inhibitors .

PropertyValue/RiskSource Analogue
BBB permeabilityLow (logBB < -1)C1–C5 derivatives
Plasma protein binding92% (predicted)DKI derivatives
Half-life~6.5 h (simulated)TZD pharmacokinetics

Biological Activity and Mechanism

Enzyme Inhibition

Molecular docking simulations (AutoDock Vina) predict strong binding to:

  • COX-2: ΔG = -9.8 kcal/mol, via hydrogen bonds with Arg120 and Tyr355.

  • HDAC6: ΔG = -10.3 kcal/mol, coordinating Zn2+^{2+} via thioxo sulfur .

Future Directions and Challenges

  • Stereochemical resolution: The compound’s four stereocenters necessitate chiral HPLC or enzymatic resolution for enantiopure synthesis.

  • Prodrug optimization: Replacing methyl esters with tert-butyl groups could enhance metabolic stability .

  • In vivo validation: Prioritize testing in xenograft models of colorectal (HT-29) and breast (MDA-MB-231) cancers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator